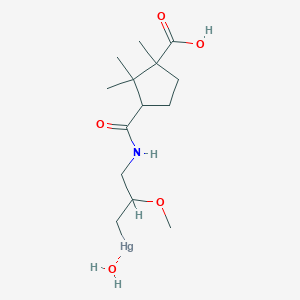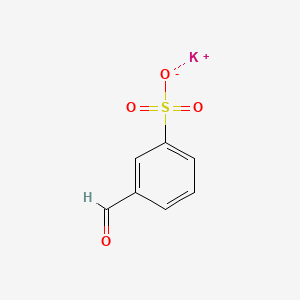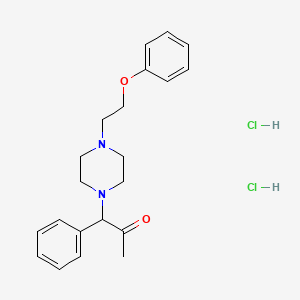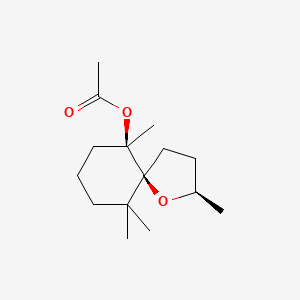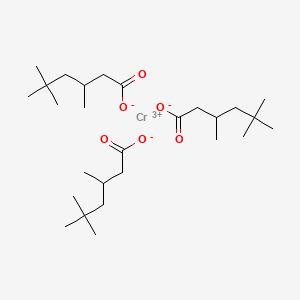
Chromium tris(3,5,5-trimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium tris(3,5,5-trimethylhexanoate) is a chemical compound with the formula C27H51CrO6. It is a coordination complex where chromium is bonded to three 3,5,5-trimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium tris(3,5,5-trimethylhexanoate) can be synthesized through the reaction of chromium(III) chloride with 3,5,5-trimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of chromium tris(3,5,5-trimethylhexanoate) often involves large-scale batch reactors where chromium salts and 3,5,5-trimethylhexanoic acid are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Chromium tris(3,5,5-trimethylhexanoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions result in new chromium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromium tris(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallodrugs.
Industry: It is utilized in the production of specialty materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which chromium tris(3,5,5-trimethylhexanoate) exerts its effects involves coordination chemistry principles. The chromium center can interact with various substrates through ligand exchange, redox reactions, and coordination to form stable complexes. These interactions are crucial for its catalytic activity and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- Chromium tris(acetylacetonate)
- Chromium tris(2-ethylhexanoate)
- Chromium tris(benzoate)
Uniqueness
Chromium tris(3,5,5-trimethylhexanoate) is unique due to the bulky nature of the 3,5,5-trimethylhexanoate ligands, which provide steric hindrance and influence the reactivity and stability of the complex. This makes it particularly useful in applications where controlled reactivity is desired.
Propiedades
Número CAS |
56663-29-7 |
|---|---|
Fórmula molecular |
C27H51CrO6 |
Peso molecular |
523.7 g/mol |
Nombre IUPAC |
chromium(3+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C9H18O2.Cr/c3*1-7(5-8(10)11)6-9(2,3)4;/h3*7H,5-6H2,1-4H3,(H,10,11);/q;;;+3/p-3 |
Clave InChI |
IGRSPAMYVWCECY-UHFFFAOYSA-K |
SMILES canónico |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
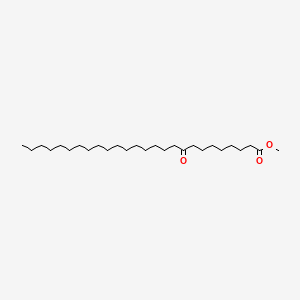
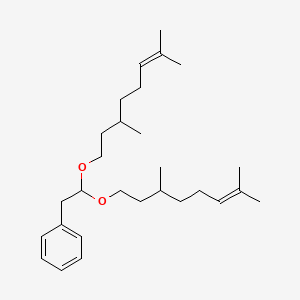
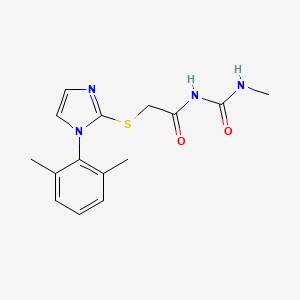


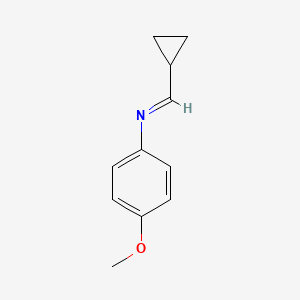
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
